3-(Hydrazinylmethyl)-2-methylpyridine
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Overview
Description
3-(Hydrazinylmethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 2-methylpyridine-3-carbaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
3-(Hydrazinylmethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)-2-methylpyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-(Hydrazinylmethyl)pyridine: Similar but lacks the methyl group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)-2-methylpyridine is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical transformations and interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-7(5-10-8)3-2-4-9-6/h2-4,10H,5,8H2,1H3 |
InChI Key |
OIIPNAWOJXWZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CNN |
Origin of Product |
United States |
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